2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one typically involves the reaction of trifluoroacetic anhydride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: A similar compound with a single piperidine ring.
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethan-1-one: Contains an additional fluorobenzoyl group.
Uniqueness
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one is unique due to its dual piperidine rings and trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19F3N2O |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-piperidin-2-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10/h9-10,16H,1-8H2 |
InChI Key |
OTDXOACONCIDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.